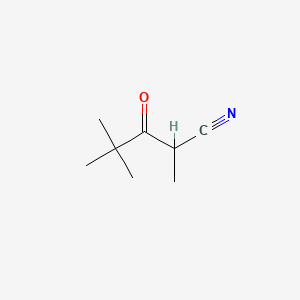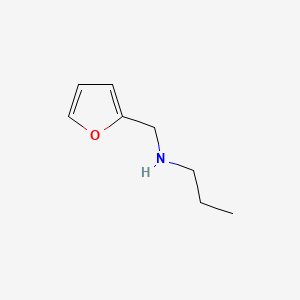
2,4,4-Trimethyl-3-oxopentanenitrile
Vue d'ensemble
Description
Synthesis Analysis
Synthesis approaches for compounds related to "2,4,4-Trimethyl-3-oxopentanenitrile" emphasize the importance of selective reactions and conditions. For instance, the refinement of synthesis for complex organic structures involves multi-step processes that are scalable and avoid problematic reagents, highlighting the methodology's efficiency and adaptability in synthesizing structurally similar compounds (Ptaszek et al., 2005).
Molecular Structure Analysis
Studies on molecular structures of related compounds, like the detailed X-ray crystallography of "2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol," provide insights into the orientation and symmetry of molecular groups, which are crucial for understanding the physical and chemical behavior of "2,4,4-Trimethyl-3-oxopentanenitrile" (Koningsveld & Meurs, 1977).
Chemical Reactions and Properties
The reactivity and potential for chemical transformations are highlighted in studies focusing on the interaction between molecules and various reagents. For example, the addition of trimethylsilyl cyanide to α,β-unsaturated aldimines promoted by aluminum chloride to produce aminopentanedinitriles showcases the type of nucleophilic addition reactions "2,4,4-Trimethyl-3-oxopentanenitrile" might undergo (Shimizu, Kamiya, & Hachiya, 2005).
Physical Properties Analysis
The physical properties of compounds structurally related to "2,4,4-Trimethyl-3-oxopentanenitrile" are often determined through comprehensive studies involving spectroscopic methods and theoretical calculations. For instance, the detailed analysis of "2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol" provides a basis for understanding the physical characteristics that might be expected from "2,4,4-Trimethyl-3-oxopentanenitrile" (Koningsveld & Meurs, 1977).
Chemical Properties Analysis
The chemical properties of similar molecules have been extensively studied to understand their reactivity, stability, and potential applications. For example, investigations into the reactivity of molecules with specific functional groups provide insights into the chemical behavior and reactivity patterns of "2,4,4-Trimethyl-3-oxopentanenitrile" (Shimizu, Kamiya, & Hachiya, 2005).
Applications De Recherche Scientifique
Application in Vapor Pressure Measurements and Gibbs Energies Studies
Vapor pressure measurements of mixtures involving compounds like 2,4,4-trimethyl-3-oxopentanenitrile have been utilized to determine molar excess Gibbs energies. Studies by Nguyen Van Nhu and P. Svejda (1989) on binary liquid mixtures, including 2,4,4-trimethyl variants, provided insights into the polarizabilities and interactions of structurally related compounds in mixed states, contributing to the understanding of phase equilibria in fluid mixtures (Nguyen Van Nhu & P. Svejda, 1989).
Role in Hydroformylation Reactions
In the field of catalytic chemistry, the hydroformylation of compounds like 2,4,4-trimethyl-1-pentene, a related compound to 2,4,4-trimethyl-3-oxopentanenitrile, has been a subject of research. A study by R. D. Pergola et al. (1997) utilized high nuclearity carbonyl clusters for the hydroformylation process, achieving high chemioselectivity and insights into the transformation of cluster precursors, which is pivotal in industrial applications of hydroformylation reactions (R. D. Pergola et al., 1997).
Involvement in Oxidation Kinetics Studies
The study of oxidation kinetics of compounds like 2,4,4-trimethyl-1-pentene provides insights relevant to combustion and environmental science. G. Yin et al. (2019) conducted a comprehensive experimental and kinetic study on 2,4,4-trimethyl-1-pentene oxidation, which is crucial for understanding reaction pathways and temperature-dependent behaviors in combustion processes (G. Yin et al., 2019).
Hydrogenation Kinetics on Catalysis
Investigations into the hydrogenation kinetics of isooctenes like 2,4,4-trimethyl-1-pentene on nickel catalysts have been significant in catalytic research. The study by Mikko S. Lylykangas et al. (2003) on Ni/Al2O3 catalysts revealed important aspects of the hydrogenation process, including activation energies and reaction mechanisms, which are vital for improving industrial catalytic processes (Mikko S. Lylykangas et al., 2003).
Usage in Density and Phase Equilibrium Measurements
The study of physical properties such as density and phase equilibria involving compounds like 2-methoxy-2,4,4-trimethylpentane, similar in structure to 2,4,4-trimethyl-3-oxopentanenitrile, is crucial in the development of new materials and understanding of liquid-liquid equilibria. Saeed Mardani et al. (2015) provided insights into these properties, which are essential for the development of novel materials and understanding of phase behavior in mixed systems (Saeed Mardani et al., 2015).
Propriétés
IUPAC Name |
2,4,4-trimethyl-3-oxopentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6(5-9)7(10)8(2,3)4/h6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYCNKBQLMRDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952010 | |
| Record name | 2,4,4-Trimethyl-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,4-Trimethyl-3-oxopentanenitrile | |
CAS RN |
29509-04-4 | |
| Record name | 2,4,4-Trimethyl-3-oxopentanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29509-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,4-Trimethyl-3-oxovaleronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029509044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,4-Trimethyl-3-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4-trimethyl-3-oxovaleronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.143 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














